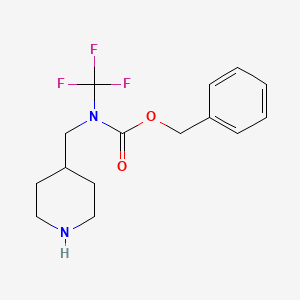
Benzyl (piperidin-4-ylmethyl)(trifluoromethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (piperidin-4-ylmethyl)(trifluoromethyl)carbamate is a synthetic organic compound with the molecular formula C15H19F3N2O2 It is known for its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (piperidin-4-ylmethyl)(trifluoromethyl)carbamate typically involves the reaction of benzyl chloroformate with piperidin-4-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate linkage. The trifluoromethyl group is introduced through the use of trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl (piperidin-4-ylmethyl)(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
Benzyl (piperidin-4-ylmethyl)(trifluoromethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl (piperidin-4-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase receptors by binding to the catalytic site and peripheral anionic site of the enzyme. This interaction prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission . The trifluoromethyl group contributes to the compound’s lipophilicity, enhancing its ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
Benzyl (piperidin-4-ylmethyl)carbamate: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid: Contains a pyridine ring instead of a benzyl group, leading to different biological activities.
Uniqueness
Benzyl (piperidin-4-ylmethyl)(trifluoromethyl)carbamate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C15H19F3N2O2 |
|---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
benzyl N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)20(10-12-6-8-19-9-7-12)14(21)22-11-13-4-2-1-3-5-13/h1-5,12,19H,6-11H2 |
InChI Key |
VWZLCXMUUMNFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















